AZD4320 AZD4320 AZD-4320 is a BH3 mimetic and dual Bcl-2/Bcl-XL inhibitor with IC50 of <1 nM.
Brand Name: Vulcanchem
CAS No.: 1357576-48-7
VCID: VC0520074
InChI: InChI=1S/C45H48ClF3N4O7S3/c1-52(27-28-54)24-23-35(30-61-37-7-3-2-4-8-37)50-41-20-19-38(29-42(41)62(57,58)45(47,48)49)63(59,60)51-44(56)33-13-17-36(18-14-33)53-25-21-32(22-26-53)43(55)40-10-6-5-9-39(40)31-11-15-34(46)16-12-31/h2-20,29,32,35,43,50,54-55H,21-28,30H2,1H3,(H,51,56)/t35-,43-/m1/s1
SMILES: CN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO
Molecular Formula: C45H48ClF3N4O7S3
Molecular Weight: 945.5 g/mol

AZD4320

CAS No.: 1357576-48-7

Cat. No.: VC0520074

Molecular Formula: C45H48ClF3N4O7S3

Molecular Weight: 945.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AZD4320 - 1357576-48-7

Specification

CAS No. 1357576-48-7
Molecular Formula C45H48ClF3N4O7S3
Molecular Weight 945.5 g/mol
IUPAC Name 4-[4-[(R)-[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[(2R)-4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Standard InChI InChI=1S/C45H48ClF3N4O7S3/c1-52(27-28-54)24-23-35(30-61-37-7-3-2-4-8-37)50-41-20-19-38(29-42(41)62(57,58)45(47,48)49)63(59,60)51-44(56)33-13-17-36(18-14-33)53-25-21-32(22-26-53)43(55)40-10-6-5-9-39(40)31-11-15-34(46)16-12-31/h2-20,29,32,35,43,50,54-55H,21-28,30H2,1H3,(H,51,56)/t35-,43-/m1/s1
Standard InChI Key UNEJSHNDABUZNY-UJNHCCGESA-N
Isomeric SMILES CN(CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)[C@H](C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO
SMILES CN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO
Canonical SMILES CN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO
Appearance Solid powder

Introduction

Chemical Properties and Mechanism of Action

Structure and Target Binding

AZD4320 was created through structure-based chemistry to selectively bind to the BH3 binding grooves of both Bcl-2 and Bcl-xL proteins . The compound exhibits exceptional potency with binding affinities in the nanomolar range: 5 nM for Bcl-2 and 4 nM for Bcl-xL in biochemical FRET assays . This dual targeting capability distinguishes AZD4320 from selective inhibitors like venetoclax.

From a physicochemical perspective, AZD4320 presents significant challenges. The compound has very low aqueous solubility (less than 1 μg/ml in aqueous buffers at physiological pH) and extremely high plasma protein binding across preclinical species and in humans, with the unbound fraction being less than 0.003% . These properties necessitated specialized formulation approaches, including the use of hydroxypropyl-β-cyclodextrin as a carrier to solubilize the compound and enhance tumor exposure in preclinical studies .

Apoptotic Pathway Engagement

AZD4320 functions as a BH3 mimetic, directly binding to the hydrophobic groove of Bcl-2 and Bcl-xL proteins . This binding displaces pro-apoptotic BH3-only proteins (such as BIM, BAD, and NOXA), which are normally sequestered by anti-apoptotic Bcl-2 family members. The release of these pro-apoptotic proteins triggers the activation of BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane, leading to cytochrome c release, caspase activation, and ultimately apoptotic cell death .

Mechanistic studies confirm that AZD4320 drives cell death through the mitochondrial apoptotic pathway, as evidenced by the rapid activation of cleaved caspase-3 (CC3) in tumor cells following treatment . This on-target mechanism has been consistently demonstrated across multiple cell lines and in vivo models, confirming AZD4320's mode of action as a true BH3 mimetic compound .

Preclinical Pharmacology

In Vitro Activity

AZD4320 demonstrates potent cell-killing activity in various hematologic cancer cell lines. The compound induces intrinsic apoptosis with 6-hour caspase EC50 values in the nanomolar range across multiple cell lines, including RS4;11 (EC50 = 10 nM), Ri-1 (EC50 = 15 nM), and OCI-M1 (EC50 = 60 nM) . This rapid induction of apoptosis is characteristic of effective BH3 mimetics and indicates strong on-target activity.

The compound shows preferential activity in hematologic malignancies, with 13 out of 26 AML cell lines and 16 out of 27 DLBCL cell lines exhibiting caspase EC50 values below 100 nM . Among solid tumors, small cell lung cancer (SCLC) appears to be particularly sensitive, with 9 out of 16 cell lines responding to single-agent AZD4320 . Table 1 summarizes the in vitro activity profile of AZD4320 across different cancer types.

Cancer TypeResponsive Cell LinesCaspase EC50 Range
AML13/26 (50%)<100 nM
DLBCL16/27 (59%)<100 nM
SCLC9/16 (56%)Not specified
B-ALLHighly responsive10-15 nM

Table 1: In vitro activity profile of AZD4320 across different cancer types

Efficacy in Cancer Models

Xenograft Studies

AZD4320 has demonstrated impressive efficacy in multiple xenograft models of hematologic malignancies. In mice bearing RS4;11 tumors (a B-cell acute lymphoblastic leukemia model), a single intravenous dose of AZD4320 induced complete tumor regression . Similar activity was observed in subcutaneous and disseminated models of B-ALL and DLBCL, where the compound caused significant tumor regressions following intravenous administration .

The mechanism of action in vivo was confirmed through pharmacodynamic studies, which showed rapid induction of cleaved caspase-3 in tumor tissues. Following an intravenous bolus injection of AZD4320, caspase-3 activation was detected within 30 minutes, reaching maximal activation (approximately 40-fold increase) by 5 hours and sustaining this level for 24 hours . This robust and sustained caspase activation correlates with the compound's strong anti-tumor activity.

Combination Therapy

AZD4320 shows promising potential in combination with other targeted therapies. Studies have demonstrated that AZD4320 significantly enhances the antitumor activity of rituximab and ibrutinib in in vivo models of DLBCL . Additionally, there is evidence that AZD4320 acts synergistically with MCL-1 inhibition in B-cell precursor ALL , suggesting potential for rational combination approaches targeting multiple anti-apoptotic proteins simultaneously.

A study by Takimoto-Shimomura et al. explored the combination of AZD4320 with AZD5153 (a bromodomain-containing 4 inhibitor) against B-cell lymphomas that concomitantly overexpress c-MYC and BCL2 . Such combinations may represent promising strategies for addressing tumors with complex molecular profiles and potential resistance mechanisms.

Challenges and Limitations

Thrombocytopenia and Cardiovascular Toxicity

A significant challenge with dual Bcl-2/Bcl-xL inhibitors is the development of on-target toxicities, particularly thrombocytopenia and cardiovascular effects. Thrombocytopenia occurs because platelets depend on Bcl-xL for survival, and inhibition of this protein can lead to platelet apoptosis and reduced platelet counts . AZD4320 was designed to induce tumor regression without dose-limiting thrombocytopenia, and studies suggest that a single intravenous bolus dose causes only transient thrombocytopenia that recovers in less than a week .

Physicochemical and Formulation Challenges

As mentioned earlier, AZD4320 has extremely poor aqueous solubility (<1 μg/ml) and high plasma protein binding (unbound fraction <0.003%) . These properties created significant formulation challenges and contributed to the formulation-dependent efficacy observed in preclinical studies.

Development of AZD0466

Dendrimer Conjugation Approach

To overcome the limitations of AZD4320, researchers developed AZD0466, a drug-dendrimer conjugate where AZD4320 is chemically conjugated to a PEGylated poly-lysine dendrimer . This approach was designed to improve the compound's therapeutic index by:

  • Increasing aqueous solubility

  • Prolonging circulation time

  • Reducing peak plasma concentrations to minimize toxicity

  • Enabling controlled release of the active compound

  • Potentially enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect

Three initial drug-dendrimer conjugates (SPL-8931, SPL-8932, and SPL-8933) were synthesized with different linker chemistries (glutarate, thioldiglycolate, and diglycolate, respectively) to provide a range of AZD4320 release rates . These conjugates had molecular weights of approximately 105 kDa, with 24-30% w/w loading of AZD4320 (corresponding to 25-32 molecules per dendrimer) . The hydrodynamic diameters were typically around 10 nm, and the aqueous solubility was dramatically improved to greater than 100 mg/ml .

Optimization Through Mathematical Modeling

A unique aspect of the AZD0466 development was the use of mathematical modeling to optimize the drug release rate for maximal therapeutic index. The release half-lives of the three initial conjugates in PBS (pH 7.4, 37°C) were 201 hours for SPL-8931, 4.4 hours for SPL-8932, and 1.7 hours for SPL-8933 .

Mathematical expressions were derived to predict the impact of linker hydrolysis rate on the concentration of released AZD4320 in tumors and plasma . The goal was to determine the optimal release half-life that would balance high maximum concentrations of released AZD4320 in the tumor (for efficacy) with sufficiently low plasma Cmax (for tolerability) . Table 2 summarizes the key equations derived from this modeling approach.

ParameterEquation
Concentration of Conjugated API in PlasmaEquation 1
Concentration of Conjugated API in Tumour TissueEquation 2
Concentration of Released API in Tumour TissueEquation 3
Concentration of Released API in Plasma (approx for t < 2 hr)Equation 4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator